5-{[(5-Fluoro-2-methylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
This compound, with the CAS number 370845-14-0, is a Meldrum’s acid derivative featuring a 5-fluoro-2-methylphenylaminomethylene substituent. It is synthesized via condensation reactions involving 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) and functionalized aniline precursors under controlled conditions. Analytical methods such as LCMS, HPLC, NMR (¹H and ¹³C), and FTIR confirm its structural integrity and purity (>99%) . It serves as a key pharmaceutical intermediate for applications in medicinal chemistry, agrochemicals, and biotechnology, with non-hazardous storage and transport properties .
Properties
Molecular Formula |
C14H14FNO4 |
|---|---|
Molecular Weight |
279.26 g/mol |
IUPAC Name |
5-[(5-fluoro-2-methylanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C14H14FNO4/c1-8-4-5-9(15)6-11(8)16-7-10-12(17)19-14(2,3)20-13(10)18/h4-7,16H,1-3H3 |
InChI Key |
OTPLIEXZSHSFEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC=C2C(=O)OC(OC2=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-Fluoro-2-methylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 5-fluoro-2-methylaniline with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the methylene bridge. The reaction conditions may include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(5-Fluoro-2-methylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dioxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include fluorinated quinones, amines, alcohols, and substituted dioxane derivatives.
Scientific Research Applications
5-{[(5-Fluoro-2-methylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-{[(5-Fluoro-2-methylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated aromatic amine moiety can bind to active sites of enzymes, inhibiting their activity. The dioxane ring may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Substituent Variations on the Phenylamino Group
The target compound’s bioactivity and reactivity are influenced by the 5-fluoro-2-methylphenyl group. Below is a comparison with analogs featuring substituent variations:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluoro and 2-chloro-4-nitro analogs exhibit enhanced electrophilicity due to electron-withdrawing substituents, favoring reactions like nucleophilic acyl substitutions. In contrast, the 4-methoxy derivative’s electron-donating group increases aromatic ring reactivity in electrophilic substitutions .
Physicochemical and Structural Properties
- X-ray/DFT Analysis : The 3-fluorophenyl analog exhibits a planar geometry with delocalized electron density across the dioxane-dione ring, critical for π-π stacking in enzyme inhibition (e.g., acetylcholinesterase) .
- Thermal Stability : Derivatives with nitro groups (e.g., 2-chloro-4-nitro ) show lower thermal stability due to nitro group decomposition risks, whereas fluorine/methyl-substituted compounds (e.g., target molecule) are more stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
